
N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide, also known as DCM, is a sulfonamide-based compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. DCM is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes.
作用机制
N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. The active site of carbonic anhydrase contains a zinc ion that is coordinated by three histidine residues. N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide binds to the zinc ion and blocks the access of water and carbon dioxide to the active site, thereby inhibiting the enzyme.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide has several biochemical and physiological effects. One of the most notable effects is the inhibition of acid secretion in the stomach. Carbonic anhydrase plays a crucial role in the production of gastric acid, and the inhibition of the enzyme by N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide reduces the secretion of acid. N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide also inhibits the reabsorption of bicarbonate in the kidneys, which can lead to metabolic acidosis. Additionally, N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide has been shown to have anticonvulsant and analgesic effects, although the mechanisms behind these effects are not fully understood.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is its potency as a carbonic anhydrase inhibitor. It is one of the most potent inhibitors of the enzyme, and it can be used at low concentrations to achieve significant inhibition. Additionally, N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is relatively stable and can be stored for long periods without significant degradation. However, there are also some limitations to the use of N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide in lab experiments. One of the main limitations is its toxicity. N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is toxic to cells and can cause cell death at high concentrations. Additionally, N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is not very selective for carbonic anhydrase and can inhibit other enzymes as well.
未来方向
For the use of N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide in scientific research include the development of more selective inhibitors, the study of its potential therapeutic effects in cancer, and its use as a tool to study the immune system.
合成方法
N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide can be synthesized by reacting 3,4-dimethylbenzenesulfonyl chloride with 3,4-dichloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, and the resulting product is purified by recrystallization.
科学研究应用
N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research. It is primarily used as a tool to study the role of carbonic anhydrase in various physiological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, and it is involved in many physiological processes such as respiration, acid-base balance, and ion transport. N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is a potent inhibitor of carbonic anhydrase, and it can be used to study the effects of carbonic anhydrase inhibition on these physiological processes.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-3-5-12(7-10(9)2)20(18,19)17-11-4-6-13(15)14(16)8-11/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBNSAHZEPWBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)
![3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7463352.png)
![3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B7463360.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)
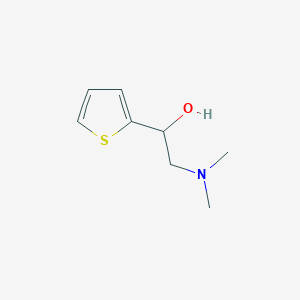
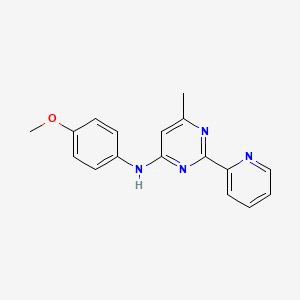
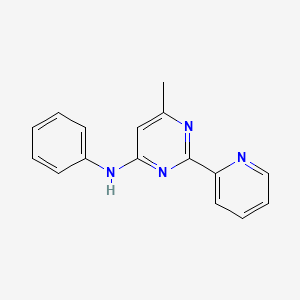
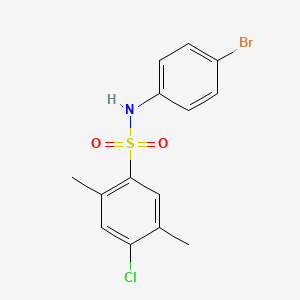
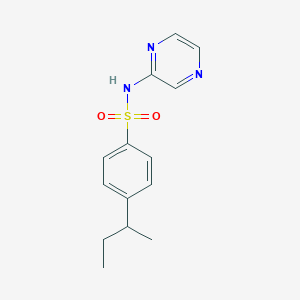

![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)

